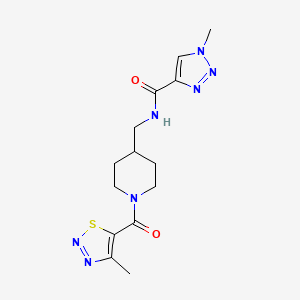

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as 1,2,3-triazole and 1,2,3-thiadiazole. These components are often found in compounds with significant pharmacological properties, as evidenced by the research on related molecules. For instance, triazole derivatives have been synthesized and evaluated for their inotropic activity, which affects the force of heart muscle contractions . Similarly, thiadiazole derivatives have been studied for their antimicrobial activity and potential as enoyl-ACP reductase inhibitors .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of key heterocyclic structures. For example, the synthesis of triazoloquinoline derivatives involves the use of piperidine carboxamides, which could be analogous to the piperidine moiety in the compound of interest . Another synthesis route for thiadiazole derivatives starts from hydroxyethyl carboxamides, which undergo cyclization reactions to form the desired heterocyclic system . These methods provide insight into the possible synthetic routes that could be employed to create the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of multiple rings, including the triazole and thiadiazole rings, which are known to confer specific chemical properties and biological activities. The triazole ring, for instance, is a critical functional group for the potency and selectivity of soluble epoxide hydrolase inhibitors . The thiadiazole moiety, on the other hand, is associated with significant antibacterial activity, particularly against gram-negative strains .

Chemical Reactions Analysis

Compounds containing triazole and thiadiazole rings can participate in various chemical reactions. The triazole ring can be involved in reactions with nucleophiles due to the presence of an electrophilic carbon within the ring . Thiadiazole derivatives can undergo reactions such as dehydrosulfurization, which is a key step in the synthesis of certain carboxamides . These reactions are crucial for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely influenced by its heterocyclic components. Triazole derivatives often exhibit good oral exposure and can be optimized for reduced clearance . Thiadiazole derivatives, due to their heteroatoms and aromaticity, may have specific electronic and steric characteristics that affect their reactivity and interaction with biological targets . The solubility, stability, and reactivity of the compound would be key factors in its potential as a pharmacological agent.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Compounds incorporating thiadiazole and triazole moieties have been synthesized through microwave-assisted methods, demonstrating antimicrobial, antilipase, and antiurease activities. This suggests that similar compounds, including the one , could be explored for their potential as antimicrobial agents or in targeting enzyme inhibition processes (Başoğlu et al., 2013).

Anti-arrhythmic Activity

Piperidine-based derivatives, including those with 1,3-thiazole and 1,3,4-thiadiazole structures, have shown significant anti-arrhythmic activity. This underscores the potential of structurally similar compounds in the development of new anti-arrhythmic medications (Abdel‐Aziz et al., 2009).

Antimicrobial and Anticancer Agents

Research has also focused on the synthesis of azole derivatives, including triazole and thiadiazole, for their antimicrobial activities. Additionally, certain derivatives incorporating these moieties have been identified as potent anticancer agents, highlighting the potential therapeutic applications of these compounds in treating microbial infections and cancer (Gomha et al., 2017).

Synthesis and Antibacterial Screening

Novel thiadiazole, triazole, and oxadiazole compounds with piperazine nucleus have been synthesized and screened for their antibacterial activity. This work further illustrates the scope for developing new antibacterial agents from compounds with similar structural features (Deshmukh et al., 2017).

properties

IUPAC Name |

1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O2S/c1-9-12(24-19-16-9)14(23)21-5-3-10(4-6-21)7-15-13(22)11-8-20(2)18-17-11/h8,10H,3-7H2,1-2H3,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMBQXWPAVWFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CN(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)